

Biosynthesis pathways of GDP-L-fucose in mammalian cells

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Compound of Interest

Compound Name: *beta*-L-Fucose

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An In-depth Technical Guide to the Biosynthesis Pathways of GDP-L-fucose in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanosine diphosphate L-fucose (GDP-L-fucose) is a critical nucleotide sugar that serves as the sole donor of L-fucose for all fucosylation reactions in mammalian cells.^[1] Fucosylation, the enzymatic addition of fucose to glycans, is a vital post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, immune responses, and development.^{[2][3]} Aberrant fucosylation is a known hallmark of various diseases, including cancer and inflammatory disorders.^{[2][4]} Consequently, a thorough understanding of the metabolic pathways that govern the intracellular concentration of GDP-L-fucose is paramount for research and therapeutic development.

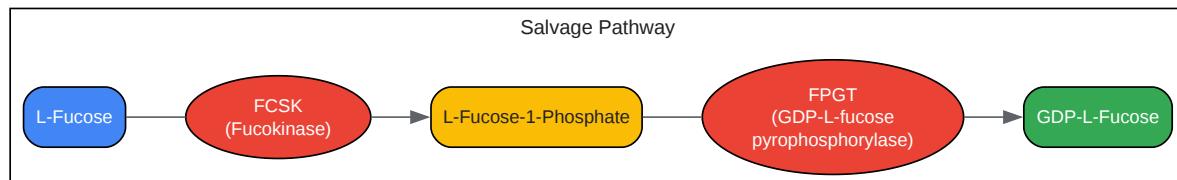
In mammalian cells, GDP-L-fucose is synthesized in the cytosol via two distinct routes: the primary de novo pathway and a secondary salvage pathway.^{[2][5][6]} These pathways are tightly regulated and interconnected, ensuring a stable supply of this essential donor substrate for fucosyltransferases in the Golgi apparatus. This guide provides a detailed overview of these biosynthetic pathways, quantitative data on key metabolites, and relevant experimental methodologies.

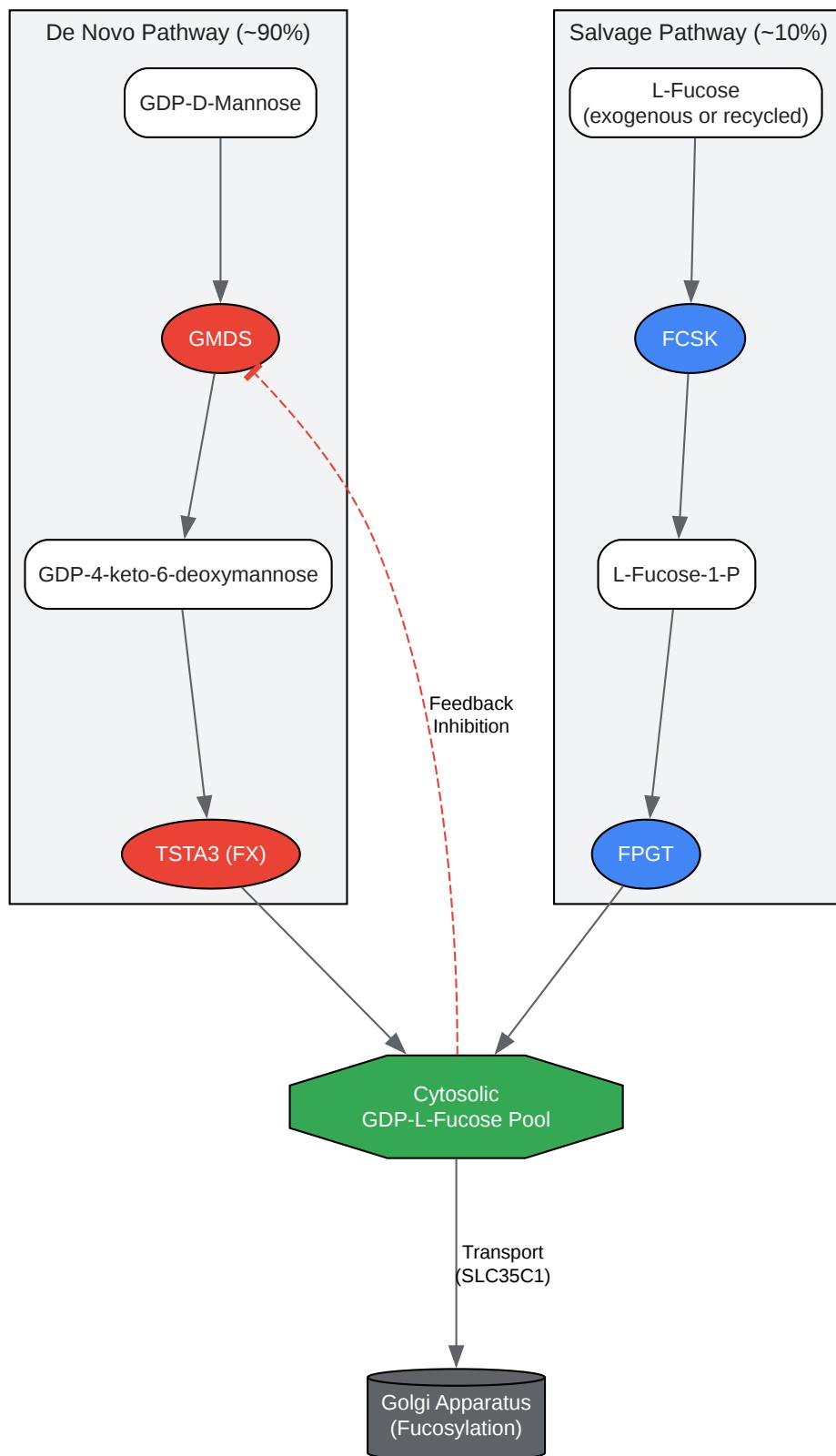
The De Novo Biosynthesis Pathway

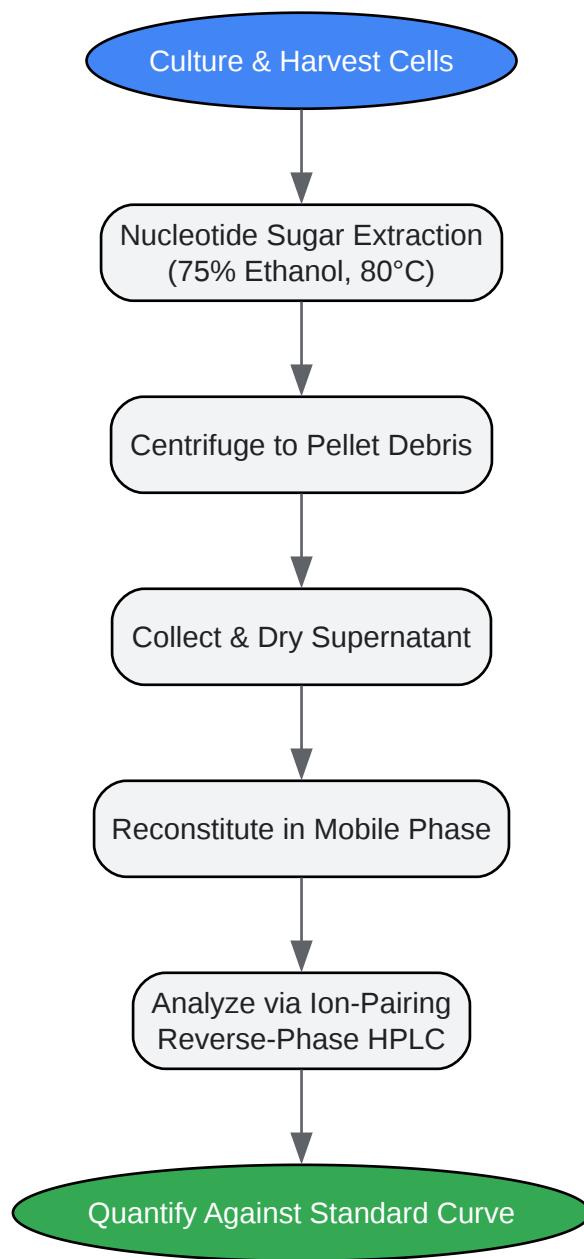
The de novo pathway is the principal source of GDP-L-fucose, estimated to contribute approximately 90% of the total cellular pool.[2][7][8] This pathway converts GDP-D-mannose, an abundant nucleotide sugar, into GDP-L-fucose through a two-enzyme, three-step process. [2][9]

- **Dehydration:** The pathway begins with the conversion of GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[2] This dehydration reaction is catalyzed by the NADP⁺-dependent enzyme GDP-mannose 4,6-dehydratase (GMDS).[4][7] This step is considered rate-limiting in the pathway.[8]
- **Epimerization and Reduction:** The second and third steps are catalyzed by a single bifunctional enzyme known as GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (TSTA3), also referred to as the FX protein.[2][4][5] This enzyme first epimerizes the C3 and C5 positions of GDP-4-keto-6-deoxymannose and then performs an NADPH-dependent reduction of the C4 keto group to yield the final product, GDP-L-fucose.[7][10]

The entire de novo synthesis process occurs in the cytoplasm.[8]







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